(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one

Ketonucleoside stability regioisomer half-life aqueous degradation

(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a synthetic, stereochemically defined oxidized adenosine analog belonging to the ketonucleoside class. It bears a ketone group at the oxolan‑3‑one position (corresponding to the 2′‑carbon in conventional nucleoside numbering) and retains a hydroxyl group at the 4‑position (3′‑carbon), with the (2R,4R,5R) configuration matching the natural D‑ribose stereochemistry at the hydroxyl‑bearing carbon.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
Cat. No. B12934942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N
InChIInChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1
InChIKeyZKZUACIRGMNHKU-FAWMWEEZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one: A Stereochemically Defined Oxidized Adenosine Intermediate


(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a synthetic, stereochemically defined oxidized adenosine analog belonging to the ketonucleoside class [1]. It bears a ketone group at the oxolan‑3‑one position (corresponding to the 2′‑carbon in conventional nucleoside numbering) and retains a hydroxyl group at the 4‑position (3′‑carbon), with the (2R,4R,5R) configuration matching the natural D‑ribose stereochemistry at the hydroxyl‑bearing carbon [2]. This compound is structurally related to both 2′‑ketoadenosine and 3′‑ketoadenosine regioisomers and serves as a critical tool for studying enzyme mechanisms involving transient ribose oxidation, particularly the S‑adenosylhomocysteine hydrolase (SAHase) catalytic cycle [3].

Why Generic Adenosine Analogs Cannot Replace (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one in SAHase Mechanistic Studies


Generic substitution among oxidized adenosine analogs is not scientifically valid because regioisomeric and epimeric variants exhibit profoundly different chemical stability, enzyme binding kinetics, and mechanistic competence. For instance, the solution half‑life of 2′‑ketoadenosine at pH 6.86 and 25 °C is approximately 11 h, whereas 3′‑ketoadenosine displays a half‑life of roughly 84 h under identical conditions, representing a 7.6‑fold difference in aqueous stability [1]. Moreover, stereochemical configuration at the hydroxyl‑bearing carbon dictates recognition by SAHase: the (4R) epimer corresponds to the natural D‑ribose configuration required for proficient enzyme binding, while the (4S) epimer (e.g., PDB ligand ADY in 1KY5) represents an unnatural xylo‑configuration that may exhibit altered affinity and reactivity [2]. Procurement of an undefined or incorrect stereoisomer therefore risks irreproducible kinetic data and invalid mechanistic conclusions.

Quantitative Differentiation Evidence for (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one Versus Closest Analogs


Aqueous Solution Stability: 2′-Ketoadenosine (2R,4R,5R) vs. 3′-Ketoadenosine Regioisomer

The target compound, as the 2′-keto regioisomer, exhibits significantly shorter aqueous solution half‑life than the 3′-keto regioisomer. This differential instability is a critical handling and experimental design parameter. [1]

Ketonucleoside stability regioisomer half-life aqueous degradation

SAHase Binding Affinity: 3′-Ketoadenosine vs. Adenosine Substrate

3′-Ketoadenosine, the oxidized intermediate isostere, binds to reduced SAHase (ENADH) with a dramatically lower dissociation constant than adenosine binds to the oxidized enzyme. This illustrates the profound affinity difference that ketonucleoside intermediates can achieve in the enzyme active site. [1]

SAHase enzyme kinetics dissociation constant

SAHase Association Rate: 3′-Ketoadenosine vs. Adenosine

The association rate constant of 3′-ketoadenosine with reduced SAHase is orders of magnitude slower than that of adenosine with the oxidized enzyme, demonstrating that the oxidized intermediate follows a fundamentally distinct binding trajectory. [1]

enzyme kinetics association rate constant SAHase

Stereochemical Configuration at the Hydroxyl‑Bearing Carbon: (4R) vs. (4S) Epimer in SAHase Crystallography

The PDB ligand ADY (3′-OXO‑ADENOSINE) co‑crystallized with SAHase (PDB 1KY5) possesses the (2R,4S,5R) configuration, corresponding to an unnatural xylo‑epimer at the hydroxyl‑bearing C4 position [1]. In contrast, the (2R,4R,5R) target compound matches the natural D‑ribose configuration found in the authentic SAHase intermediate. This stereochemical divergence is expected to produce different hydrogen‑bonding networks and active‑site complementarity, although direct comparative crystallographic data for the (4R) epimer are not publicly available.

stereochemistry X-ray crystallography SAHase ligand

Procurement‑Relevant Application Scenarios for (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one


SAHase Catalytic Intermediate Trapping and Mechanistic Enzymology

The (2R,4R,5R) epimer provides the correct D‑ribo stereochemistry to mimic the transient 3′‑keto intermediate in the SAHase catalytic cycle. Its picomolar binding affinity to reduced SAHase (Kd ≈ 600 pM) enables intermediate‑trapping experiments and pre‑steady‑state kinetic analysis that are inaccessible to adenosine (Kd ≈ 9 μM) [1]. Researchers must account for the compound's limited aqueous half‑life (~11 h at pH 6.86) when designing incubation protocols [2].

Stereochemically Defined Reference Standard for SAHase Inhibitor Screening

Because the (4S) epimer (PDB 1KY5 ligand ADY) has been co‑crystallized with SAHase [3], comparative inhibition or competition assays using the (4R) epimer enable researchers to quantify the stereochemical contribution to binding energy. This compound serves as a critical authenticity control in high‑throughput screens aiming to identify SAHase inhibitors that target the oxidized intermediate state rather than the ground‑state enzyme.

Chemical Stability‑Differentiated Probe in Nucleoside Catabolism Studies

The 7.6‑fold difference in solution half‑life between 2′‑ketoadenosine (~11 h) and 3′‑ketoadenosine (~84 h) [2] makes the (2R,4R,5R) compound uniquely suited as a short‑lived probe for pulse‑chase experiments in adenosine metabolic pathway analysis. Its rapid degradation profile allows researchers to interrogate transient enzymatic oxidation events without the confounding persistence of more stable analogs.

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